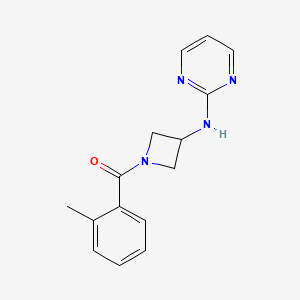

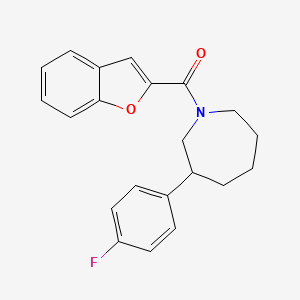

Benzofuran-2-yl(3-(4-fluorophenyl)azepan-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Benzofuran-2-yl(3-(4-fluorophenyl)azepan-1-yl)methanone” is a compound that contains a benzofuran scaffold . Benzofuran and its derivatives are found in a wide range of natural products and synthetic compounds with various biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling .Molecular Structure Analysis

Benzofuran compounds are a class of compounds that are ubiquitous in nature . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Some substituted benzofurans have dramatic anticancer activities .Applications De Recherche Scientifique

Antimicrobial Agents

Benzofuran derivatives have emerged as potential scaffolds for designing antimicrobial agents. The unique structural features of benzofuran compounds, including their ability to be modified for improved bioavailability, have facilitated their application in antimicrobial therapy. Benzofuran and its derivatives exhibit a wide range of biological and pharmacological activities, making them suitable for the discovery of new drugs targeting microbial diseases. Compounds such as psoralen, 8-methoxypsoralen, and angelicin, which are benzofuran derivatives, have been used in the treatment of skin diseases like cancer or psoriasis. The antimicrobial applications of benzofuran-based compounds are supported by their presence in natural products and synthetic compounds, indicating their therapeutic potential against a variety of microbial targets (Hiremathad et al., 2015).

Drug Discovery and Development

Benzofuran is a fundamental unit in numerous bioactive heterocycles and has attracted significant attention due to its broad range of biological activities. Its incorporation into drug design has led to the development of novel compounds with potential applications in treating diseases such as cancer, tuberculosis, diabetes, Alzheimer's, and inflammation. The versatility of the benzofuran nucleus in drug discovery is underscored by its presence in a wide array of natural and synthetic bioactive compounds. The recent advancements in the biological activities of benzofuran compounds highlight their critical role as inhibitors against various diseases, contributing to the development of new pharmacotherapeutic agents (Dawood, 2019).

Natural Products and Synthesis

Benzofuran compounds are ubiquitous in nature and exhibit significant biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. Their potential applications in drug discovery have garnered attention, making these compounds valuable as natural drug lead compounds. The discovery of benzofuran compounds with anti-hepatitis C virus activity and their use as anticancer agents demonstrate the therapeutic potential of benzofuran derivatives. Novel methods for constructing benzofuran rings have been developed, facilitating the synthesis of complex benzofuran compounds for pharmaceutical research (Miao et al., 2019).

Pharmacological Properties

Benzofuran derivatives exhibit a broad spectrum of pharmacological activities, making them of interest to medicinal chemists and pharmacologists. Their pronounced biological activities and potential as pharmacological agents have led to the discovery of several lead molecules for various diseases. The development of benzofuran derivatives in diverse disease conditions highlights their significance in medicinal chemistry research, indicating their potential for addressing unmet medical needs (Khanam & Shamsuzzaman, 2015).

Safety and Hazards

The safety of “Benzofuran-2-yl(3-(4-fluorophenyl)azepan-1-yl)methanone” in humans has not been extensively studied, and there is currently limited information available on its potential side effects.

Orientations Futures

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . There is an urgent need to develop new therapeutic agents, and benzofuran compounds are potential natural drug lead compounds . Future research will likely focus on the discovery of new drugs in the fields of drug invention and development .

Mécanisme D'action

Target of Action

Benzofuran derivatives have been found to exhibit a wide range of biological activities . The primary target of Benzofuran-2-yl(3-(4-fluorophenyl)azepan-1-yl)methanone is likely to be acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibiting AChE can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

The compound interacts with its target, AChE, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. The increased concentration of acetylcholine enhances cholinergic transmission, which can have various effects depending on the specific neural pathways involved .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can affect various downstream effects, depending on the specific neural pathways involved. For example, enhanced cholinergic transmission can improve cognitive function in individuals with Alzheimer’s disease .

Pharmacokinetics

Benzofuran derivatives in general are known to have suitable structures for a wide range of biological and pharmacological applications . Improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .

Result of Action

The primary result of the compound’s action is the enhancement of cholinergic transmission due to the increased concentration of acetylcholine in the synaptic cleft . This can lead to various effects, such as improved cognitive function in individuals with Alzheimer’s disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s action can be affected by the presence of other substances that interact with AChE or acetylcholine. Additionally, factors such as temperature and pH can influence the compound’s stability and efficacy .

Propriétés

IUPAC Name |

1-benzofuran-2-yl-[3-(4-fluorophenyl)azepan-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FNO2/c22-18-10-8-15(9-11-18)17-6-3-4-12-23(14-17)21(24)20-13-16-5-1-2-7-19(16)25-20/h1-2,5,7-11,13,17H,3-4,6,12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVBMODJRQKDGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2506408.png)

![Tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2506409.png)

![(Z)-2-cyano-N-[2-(diethylsulfamoyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2506410.png)

![methyl 6-oxo-3-phenyl-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazoline-9-carboxylate](/img/structure/B2506411.png)

![8-(5-chloro-2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506416.png)

![3-(2-Bromo-ethyl)-benzo[d]isoxazole](/img/structure/B2506422.png)

![1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2506425.png)